5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Description
5-Chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 5-chloro-2-nitrobenzamide moiety at position 3. The compound’s synthesis likely involves coupling a thienopyrazole amine intermediate with 5-chloro-2-nitrobenzoyl chloride or via EDCI/HOBt-mediated amidation, analogous to methods used for pyrazole carboxamides . Its substituents—chlorine, nitro, and aryl groups—contribute to electronic effects, solubility, and binding interactions, making structural comparisons with analogous compounds critical for understanding its properties.
Properties
IUPAC Name |
5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-2-1-3-12(6-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)4-5-16(13)24(26)27/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMQKHPAAFXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The synthesis begins with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thieno[3,4-c]pyrazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Nitration: The chlorinated intermediate undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the amidation reaction, where the nitro-chlorinated thieno[3,4-c]pyrazole is reacted with 3-chlorophenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
5-Chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
This analogue replaces the 3-chlorophenyl group with a 4-fluorophenyl substituent. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, but the reduced steric bulk could alter binding affinity in biological targets. No melting point or spectral data are available, but its molecular weight (estimated ~437.8 g/mol) is likely comparable to the target compound .
N-[2-(3-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
This derivative substitutes the nitrobenzamide group with an ethanediamide-linked pyridylmethyl chain (MW: 393.5 g/mol). The absence of electron-withdrawing nitro and chloro groups may increase basicity and solubility, though biological activity could shift toward metal-binding or receptor-targeted interactions .
Heterocyclic Variants: Thiazole vs. Pyrazole Derivatives
5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
The 4-methoxy-3-methylphenyl group enhances lipophilicity compared to the 3-chlorophenyl group, which may influence membrane permeability .
Pyrazole Carboxamides (e.g., Compounds 3a–3e from )
These derivatives (e.g., 3b: MW 437.1 g/mol) feature pyrazole cores with cyano and aryl substituents. The presence of dual chloro substituents in 3b (mp: 171–172°C) increases molecular weight and hydrophobicity relative to the target compound, which may reduce aqueous solubility .
Bioactivity Considerations
Triazole-Thione Derivatives (e.g., Compound 6f from )
In contrast, the nitro group in the target compound may confer electrophilic reactivity, suggesting divergent mechanisms of action .
Biological Activity
Overview
5-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole core substituted with chloro and nitro groups, which significantly influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 452.3 g/mol. The IUPAC name reflects its complex structure:
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl group enhances its interaction with biological targets associated with cancer progression.
Case Study : A study demonstrated that compounds similar to 5-chloro-N-[...] showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance:
- α-Glucosidase Inhibition : The compound demonstrated competitive inhibition against α-glucosidase with an IC50 value comparable to established inhibitors such as acarbose. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 5-chloro-N-[...] | 10.75 ± 0.52 | Competitive inhibition |
| Acarbose | 39.48 ± 0.80 | Competitive inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the positioning of substituents on the phenyl and thienopyrazole rings significantly impacts biological activity:
- Chloro Substitution : The presence of chlorinated phenyl groups enhances hydrophobic interactions with target proteins.
- Nitro Group : The nitro group contributes to electron-withdrawing effects, increasing binding affinity and stability within enzyme active sites.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between 5-chloro-N-[...] and target enzymes. Key findings include:
- Hydrogen Bonding : The compound forms crucial hydrogen bonds with amino acid residues at the active site.
- Hydrophobic Interactions : Significant hydrophobic interactions contribute to the overall binding affinity, enhancing its inhibitory potential against metabolic enzymes .
Toxicity and ADMET Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 5-chloro-N-[...] adheres to Lipinski’s Rule of Five and Veber’s rules, suggesting favorable pharmacokinetic properties:
- Absorption : Good solubility and permeability.
- Toxicity : Negligible toxicity levels predicted in preliminary assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
